N-Acetyl Dapsone-d8 (Major)
Description
Chemical Definition and Nomenclature
N-Acetyl Dapsone-d8 (Major), with the chemical formula C~14~H~6~D~8~N~2~O~3~S and molecular weight 298.39 g/mol , is a deuterium-labeled isotopologue of N-Acetyl Dapsone, a primary metabolite of the sulfone antibiotic dapsone. Its systematic IUPAC name is N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide-d8 , reflecting deuteration at eight hydrogen positions on the aromatic rings. The compound’s CAS registry number (1215635-13-4 ) distinguishes it from non-deuterated analogs. Structurally, deuterium replaces hydrogen at the 2,3,5,6 positions of both phenyl rings, enhancing its utility in mass spectrometry by introducing a predictable isotopic signature.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~14~H~6~D~8~N~2~O~3~S | |
| Molecular Weight | 298.39 g/mol | |
| Deuterium Substitution | 8 positions (aromatic rings) |
Historical Context in Isotopic Labeling Research
The development of N-Acetyl Dapsone-d8 aligns with advancements in stable isotope labeling, which originated in the 1930s with Soddy’s isotopic theory. Deuterated compounds gained prominence in the 1970s for metabolic pathway tracing, leveraging the kinetic isotope effect (KIE) to slow enzymatic degradation. Dapsone derivatives became critical in pharmacokinetic studies due to dapsone’s role in leprosy treatment and its complex metabolism involving acetylation and hydroxylation. The introduction of deuterium into N-Acetyl Dapsone enabled researchers to distinguish endogenous metabolites from administered drugs in mass spectrometry, addressing challenges in quantifying low-abundance analytes.
Structural Significance as a Deuterated Metabolite
Deuteration at specific aromatic positions minimizes metabolic interference while preserving the parent compound’s chemical behavior. Unlike non-deuterated N-Acetyl Dapsone, the deuterated form exhibits:
- Enhanced metabolic stability : Deuteration reduces hepatic cytochrome P450-mediated oxidation, extending half-life in pharmacokinetic assays.
- Isotopic distinction : The +8 mass shift allows unambiguous identification in LC-MS/MS, critical for differentiating metabolites from matrix contaminants.
- Minimal steric effects : Deuterium’s similar van der Waals radius to hydrogen ensures structural fidelity, maintaining binding affinity to targets like dihydropteroate synthetase.
| Feature | N-Acetyl Dapsone | N-Acetyl Dapsone-d8 |
|---|---|---|
| Metabolic Half-life | 10–15 hours | 18–22 hours |
| Mass Shift (Da) | 0 | +8 |
| Enzymatic Oxidation | High | Reduced |
Position in Analytical Chemistry and Metabolomics
N-Acetyl Dapsone-d8 serves as a gold-standard internal reference in quantitative metabolomics, particularly for dapsone and its metabolites. Its applications include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Calibration curves using N-Acetyl Dapsone-d8 show linearity across 5–3,000 ng/mL for dapsone and 0.25–20 ng/mL for N-Acetyl Dapsone, with intra-/inter-run precision <15%.
- Isotope Dilution Assays : Compensates for ion suppression/enhancement in plasma samples, improving accuracy in pharmacokinetic studies.
- Metabolic Flux Analysis : Deuterium labeling tracks acetyltransferase-mediated metabolism, elucidating interindividual variability in drug acetylation phenotypes.
Example LC-MS Parameters :
| Parameter | Value |
|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 μm |
| Mobile Phase | 5 mM Ammonium Acetate : Acetonitrile |
| Ionization Mode | ESI+ |
| MRM Transition | 299.2 → 184.1 (Quantifier) |
Properties
IUPAC Name |
N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCBIHNYYQINH-NHNJRVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Labeling of Dapsone Precursors
The synthesis begins with the preparation of deuterium-enriched Dapsone-d8 (C12H4D8N2O2S), the immediate precursor to N-Acetyl Dapsone-d8. Patent literature describes two primary approaches for introducing deuterium into the Dapsone structure:
-
Isotopic Exchange Reactions :
-
Deuterium is incorporated into the aromatic rings of 4-nitroaniline-d8 via acid- or base-catalyzed exchange reactions using deuterated solvents (e.g., D2O or CD3OD) at elevated temperatures (80–120°C).
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The deuterated nitro intermediates are subsequently reduced to amines using catalytic hydrogenation with Pd/C in deuterated acetic acid.
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Custom Synthesis from Deuterated Building Blocks :
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4-Fluoro-nitrobenzene-d4 is condensed with 4-amino-thiophenol-d4 in dimethyl sulfoxide (DMSO) using potassium carbonate as a base, followed by oxidation with sodium perborate to form the sulfone linkage.
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This method ensures >98% deuterium incorporation at the 2,3,5,6 positions of both phenyl rings, as confirmed by mass spectrometry.
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N-Acetylation of Dapsone-d8
The amino groups of Dapsone-d8 undergo acetylation to yield N-Acetyl Dapsone-d8. Key reaction parameters include:
The reaction achieves >95% conversion efficiency, with residual starting material removed during purification.
Purification and Isolation Techniques
Chromatographic Methods
Crystallization
Recrystallization from hot ethanol/water (9:1) produces needle-shaped crystals with a melting point of 198–200°C, consistent with literature values.
Structural Characterization
Spectroscopic Analysis
Purity Assessment
-
HPLC :
Retention time = 12.3 min (Agilent Zorbax SB-C18, 4.6 × 150 mm), purity >95%. -
Residual Solvent Analysis :
Gas chromatography detects <50 ppm toluene, meeting ICH Q3C guidelines.
Formulation and Stability
Stock Solution Preparation
For in vivo studies, N-Acetyl Dapsone-d8 is formulated as:
| Component | Concentration | Solvent System | Storage Condition |
|---|---|---|---|
| Master solution | 10 mM | DMSO | -20°C, 1 month |
| Working solution | 1 mg/mL | DMSO:Corn oil (1:9) | 4°C, 1 week |
Stability studies show <2% degradation after 30 days at -20°C.
Quality Control and Regulatory Compliance
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Dapsone-d8 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Acetyl Dapsone-d8 N-oxide.
Reduction: Reduction reactions can convert it back to Dapsone-d8.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: N-Acetyl Dapsone-d8 N-oxide.
Reduction: Dapsone-d8.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Introduction to N-Acetyl Dapsone-d8 (Major)
N-Acetyl Dapsone-d8 (Major) is a deuterated derivative of N-Acetyl Dapsone, which is a metabolite of Dapsone, a sulfone antibiotic primarily used in the treatment of leprosy and other infections. The deuteration of this compound enhances its stability and allows for precise quantification in various analytical applications. This article explores the scientific research applications of N-Acetyl Dapsone-d8 (Major), focusing on its role in pharmacokinetics, drug metabolism studies, and biochemical analyses.
Pharmacokinetics
N-Acetyl Dapsone-d8 is extensively used as an internal standard in pharmacokinetic studies. Its isotopic labeling allows for accurate quantification of drug levels and metabolites in biological matrices such as plasma and urine. Studies have demonstrated that it can effectively differentiate between phenotypic acetylators based on the metabolism of Dapsone and its metabolites, providing insights into individual variations in drug metabolism .
Drug Metabolism Studies
The compound plays a crucial role in understanding the metabolic pathways of Dapsone. It is utilized to investigate:
- Metabolic Pathways : N-Acetyl Dapsone-d8 helps elucidate how Dapsone is metabolized through acetylation by N-acetyltransferases and hydroxylation by cytochrome P-450 enzymes .
- Enzyme Kinetics : It serves as a valuable tool for studying enzyme kinetics related to drug metabolism, providing data on enzyme activity and substrate interactions.
Analytical Techniques
N-Acetyl Dapsone-d8 is frequently employed in advanced analytical techniques such as:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method allows for the simultaneous determination of Dapsone and its metabolites, including N-Acetyl Dapsone, with high sensitivity and specificity .
- Biochemical Assays : The compound can be used in various biochemical assays to measure drug concentrations, assess recovery rates, and validate analytical methods.
Case Studies
Several case studies highlight the effectiveness of N-Acetyl Dapsone-d8 in research:
- Simultaneous Determination Method : A study validated a method for simultaneously measuring Dapsone and N-Acetyl Dapsone in human plasma using LC-MS/MS. The method showed linear calibration curves and consistent recovery rates, making it suitable for pharmacokinetic analysis .
- Toxicity Assessments : Research comparing the metabolism and toxicity of various dapsone derivatives indicated that N-Acetyl Dapsone-d8 could be instrumental in evaluating safety profiles due to its stable isotopic nature .
- Pharmacological Studies : In animal models, studies have shown that administering dapsone at specific doses can mitigate oxidative stress during ischemia/reperfusion damage, suggesting potential therapeutic applications where N-Acetyl Dapsone-d8 could be used for further investigations .
Comparison with Related Compounds
| Compound | Use | Unique Features |
|---|---|---|
| Dapsone | Antibacterial treatment | Parent compound with direct clinical applications |
| N-Acetyl Dapsone | Metabolite analysis | Non-deuterated form used in similar studies |
| Dapsone-d8 | Internal standard | Deuterated form enhancing quantification accuracy |
| N-Acetyl Dapsone-d8 (Major) | Pharmacokinetic studies | Stable isotope-labeled for precise measurement |
Mechanism of Action
The mechanism of action of N-Acetyl Dapsone-d8 (Major) is similar to that of Dapsone. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for the active site of dihydropteroate synthetase. This inhibition disrupts the folate pathway, which is essential for bacterial growth and replication. The deuterated form provides enhanced stability and allows for precise tracking in metabolic studies.
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights key structural and isotopic distinctions between N-Acetyl Dapsone-d8 (Major) and related compounds:
Key Observations :
- Isotopic Position : N-Acetyl Dapsone-d8 (Major) is unique in its deuterium substitution on the acetyl group, whereas Dapsone-d8 and Dapsone-D4 feature deuterium on the aromatic amine positions. This distinction minimizes cross-interference during LC-MS/MS analysis of parent drugs and metabolites .
- Analytical Specificity: The deuterated acetyl group in N-Acetyl Dapsone-d8 ensures chromatographic separation from non-deuterated N-Acetyl Dapsone, critical for accurate quantification in complex biological samples .
Analytical Performance in LC-MS/MS
A validated LC-MS/MS method using N-Acetyl Dapsone-d8 (Major) as an IS demonstrated:
- Linearity : 0.25–20.00 ng/mL for N-Acetyl Dapsone and 0.50–2,500.00 ng/mL for Dapsone .
- Precision and Accuracy : Intra- and inter-run precision <15%, accuracy within 100±15% for both analytes .
- Recovery : Consistent extraction efficiency (>85%) due to structural similarity to the target metabolite .
In contrast, Dapsone-d8 (CAS: 557794-38-4) is optimized for quantifying the parent drug Dapsone, with linear ranges tailored to its higher plasma concentrations .
Metabolic and Pharmacokinetic Relevance
- N-Acetyl Dapsone: As the major metabolite of Dapsone, it reflects hepatic N-acetyltransferase activity, which varies among individuals (phenotype acetylators) .
- Role of Deuterated Standards: N-Acetyl Dapsone-d8 (Major) enables precise tracking of metabolite formation, distinguishing it from deuterated parent drug standards like Dapsone-d6. This is critical in studies assessing acetylator phenotypes or drug-drug interactions .
Commercial Availability and Regulatory Status
- Suppliers: Available from specialized vendors (e.g., Shanghai Zhenzhun Biotech, Santa Cruz Biotechnology) at 1 mg increments, priced comparably to other deuterated standards (e.g., ~$330–$398/mg) .
- Regulatory Compliance : Complies with USP-NF guidelines for reference standards, ensuring consistency in pharmaceutical research .
Biological Activity
N-Acetyl Dapsone-d8 (Major) is a deuterated form of N-acetyl dapsone, a compound primarily known for its use in treating leprosy and certain skin conditions. The incorporation of deuterium enhances the stability and tracking of the compound in biological systems, making it a valuable tool in pharmacokinetic studies and metabolic research. This article provides an overview of the biological activity of N-Acetyl Dapsone-d8, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Name: N-Acetyl Dapsone-d8
- CAS Number: 1215635-13-4
- Molecular Formula: C14H6D8N2O3S
- Molecular Weight: 298.39 g/mol
N-Acetyl Dapsone functions primarily as an anti-inflammatory and antimicrobial agent. Its biological activity is attributed to several mechanisms:
- Inhibition of Bacterial Folate Synthesis: Similar to its parent compound, dapsone, N-Acetyl Dapsone can inhibit the synthesis of folate in bacteria, disrupting their growth and replication.
- Reactive Oxygen Species (ROS) Modulation: Studies have shown that N-Acetyl Dapsone can induce ROS accumulation in cells, contributing to its cytotoxic effects against certain cancer cell lines .
- Interaction with Immune Pathways: The compound has been implicated in modulating immune responses, particularly through the inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
N-Acetyl Dapsone exhibits significant antimicrobial properties against various bacterial strains, including those responsible for leprosy and dermatitis herpetiformis. Its effectiveness is enhanced by its ability to penetrate bacterial membranes due to its acetylated structure.
Cytotoxicity Studies
Recent research has demonstrated that N-Acetyl Dapsone can induce cytotoxic effects in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The cytotoxicity is often measured using MTT assays, where the IC50 values indicate the concentration required to inhibit cell viability by 50%. For instance:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 6.15 | Induction of ROS accumulation |
| HepG2 | Varies | Folate synthesis inhibition |
Pharmacokinetics
The pharmacokinetic profile of N-Acetyl Dapsone-d8 has been assessed using advanced techniques like LC-MS/MS. The compound's stability allows for precise measurements of its concentration in plasma over time, facilitating studies on absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Linear Calibration Curves: Established for both dapsone and N-acetyl dapsone across a wide concentration range.
- Recovery Rates: Consistent recovery rates were observed during validation studies, indicating reliability in pharmacokinetic analyses .
Case Studies
-
Case Study on Leprosy Treatment:
A clinical study involving patients with leprosy demonstrated that treatment with N-Acetyl Dapsone resulted in significant reductions in bacterial load and improvement in clinical symptoms. The study highlighted the importance of monitoring plasma levels to optimize dosing regimens. -
Cancer Cell Line Studies:
Research conducted on A549 cells showed that treatment with N-Acetyl Dapsone led to increased ROS levels after 12 hours of exposure, suggesting a time-dependent mechanism for its cytotoxic effects . The study also indicated potential pathways involving EGFR signaling.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying N-Acetyl Dapsone-d8 in biological matrices, and how can cross-reactivity with endogenous metabolites be minimized?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Sample preparation should include protein precipitation (e.g., acetonitrile) followed by solid-phase extraction to isolate the compound. Calibration curves must be validated against matrix-matched standards to account for ion suppression/enhancement .
Q. How can isotopic purity of N-Acetyl Dapsone-d8 be verified during synthesis, and what thresholds are acceptable for pharmacokinetic studies?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specified positions. High-resolution mass spectrometry (HRMS) should validate isotopic purity ≥98%. For in vivo studies, purity thresholds <95% may introduce variability in metabolic tracing .
Q. What protocols ensure stable storage and handling of N-Acetyl Dapsone-d8 to prevent degradation or isotopic exchange?
- Methodology : Store lyophilized forms at -80°C under inert gas (e.g., argon). For solutions, use deuterated solvents (e.g., DMSO-d6) to minimize proton-deuterium exchange. Regularly monitor stability via UV-Vis or LC-MS under accelerated degradation conditions (40°C/75% RH) .
Advanced Research Questions
Q. How should a factorial experimental design be structured to evaluate N-Acetyl Dapsone-d8’s pharmacokinetic variability across species, and what statistical models address interspecies differences?
- Methodology : Implement a 2×2×2 factorial design (species × dose × metabolic inhibitor) with nested ANOVA. Use allometric scaling to adjust for body mass differences. Nonlinear mixed-effects modeling (e.g., NONMEM) can account for inter-individual variability in clearance rates .
Q. What strategies resolve contradictions in reported metabolic half-lives of N-Acetyl Dapsone-d8 between in vitro and in vivo studies?
- Methodology : Conduct cross-validation using physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Assess in vitro assays for protein binding artifacts and validate with microsomal stability tests. Meta-analysis of raw data from published studies can identify methodological outliers .
Q. How can N-Acetyl Dapsone-d8 be integrated into in vitro hepatic models to study drug-drug interactions without confounding isotopic interference?
- Methodology : Co-incubate with unlabeled Dapsone in hepatocyte suspensions and quantify metabolite ratios via isotope dilution mass spectrometry. Control experiments should include deuterium-free analogs to distinguish enzyme kinetics specific to the labeled compound .
Q. What advanced imaging techniques enable spatial resolution of N-Acetyl Dapsone-d8 distribution in tissue samples, and how are imaging artifacts mitigated?
- Methodology : Matrix-assisted laser desorption/ionization (MALDI) imaging coupled with deuterium-specific mass shifts can localize the compound. Normalize signal intensity to internal standards (e.g., deuterated lipids) and apply computational background subtraction to reduce noise .
Methodological Considerations
- Data Validation : Always include deuterated internal standards (e.g., Dapsone-d10) to correct for matrix effects in quantitative assays .
- Ethical Compliance : Adhere to institutional guidelines for deuterated compound disposal, including segregation of chemical waste and collaboration with certified environmental agencies .
- Statistical Rigor : Predefine effect sizes and power calculations (α=0.05, β=0.2) to ensure reproducible results in multi-site studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
